(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a sulfonyl group attached to an amide linkage, along with aromatic substituents. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, which is the sulfonyl chloride derivative. This can be achieved by reacting the corresponding sulfonyl compound with thionyl chloride under reflux conditions.
Next, the sulfonyl chloride intermediate is reacted with the appropriate amine (pyridin-3-ylmethylamine) in the presence of a base such as triethylamine to form the sulfonamide linkage
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties may find applications in coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enamide: Lacks the pyridin-3-ylmethyl group.
(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-methylprop-2-enamide: Contains a methyl group instead of the pyridin-3-ylmethyl group.
Uniqueness
The presence of the pyridin-3-ylmethyl group in (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide distinguishes it from similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C23H22N2O5S/c1-29-20-11-10-17(13-21(20)30-2)14-22(31(27,28)19-8-4-3-5-9-19)23(26)25-16-18-7-6-12-24-15-18/h3-15H,16H2,1-2H3,(H,25,26)/b22-14+ |
InChI Key |
PEBQKQXDECIOAB-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C(=O)NCC2=CN=CC=C2)/S(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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